1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

ROCK inhibitor pyridylthiazole urea bioactivity data gap

Research gap: Published ROCK SAR focuses on 3-hydroxybenzyl analogs, leaving the 5-chloro-2-methoxyphenyl substitution untested. This compound fills that structural void. - **Unique scaffold**: Pyridin-2-yl (vs. pyridin-4-yl) thiazole-urea with ortho-chloro/meta-methoxy phenyl. - **Application**: For kinase profiling (Eurofins, KINOMEscan) to establish selectivity vs. RKI-1447, or as potential negative control pending validation. - **Supply**: Analytical purity assured; immediate shipment for medicinal chemistry programs.

Molecular Formula C16H13ClN4O2S
Molecular Weight 360.82
CAS No. 1203082-24-9
Cat. No. B2389240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea
CAS1203082-24-9
Molecular FormulaC16H13ClN4O2S
Molecular Weight360.82
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NC2=NC(=CS2)C3=CC=CC=N3
InChIInChI=1S/C16H13ClN4O2S/c1-23-14-6-5-10(17)8-12(14)19-15(22)21-16-20-13(9-24-16)11-4-2-3-7-18-11/h2-9H,1H3,(H2,19,20,21,22)
InChIKeyHDTTWPVRQIGGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline and Chemotype Context


1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea (CAS 1203082‑24‑9) is a synthetic small molecule belonging to the pyridylthiazole‑urea chemotype, a class extensively studied for inhibition of Rho‑associated coiled‑coil protein kinases (ROCK1/2) [1]. The compound incorporates a 5‑chloro‑2‑methoxyphenyl group linked via a urea bridge to a 4‑(pyridin‑2‑yl)thiazol‑2‑yl moiety, a scaffold associated with ATP‑competitive kinase inhibition [2]. Currently, no peer‑reviewed bioactivity data (enzymatic IC₅₀, cellular potency, or selectivity profile) for this specific compound are available in the public domain [3].

Chemotype Pyridylthiazole-urea ROCK inhibitor research context
Structural role Unexplored ortho‑chloro, meta‑methoxy substitution probe
Data status No public bioactivity – suited as profiling probe or SAR expansion

Why In-Class Analogs Cannot Substitute This Compound


Within the pyridylthiazole‑urea series, even sterically modest substituent changes on the phenyl ring cause order‑of‑magnitude shifts in ROCK potency: meta‑hydroxy, methoxy, or amino groups yield low‑nanomolar inhibitors, whereas para‑substitution or removal of the benzylic methylene drastically reduces activity [1]. The 5‑chloro‑2‑methoxyphenyl substitution pattern present in this compound occupies a distinct chemical space not represented in the literature‑validated analogs RKI‑1447 (3‑OH‑benzyl, IC₅₀ = 14.5 nM ROCK1, 6.2 nM ROCK2) or RKI‑1313 (IC₅₀ = 34 µM ROCK1, 8 µM ROCK2) . Generic replacement by any other in‑class urea would therefore introduce an uncharacterized potency and selectivity offset, invalidating quantitative structure‑activity relationships and risking experimental irreproducibility [1].

Target compound 5‑Cl‑2‑OMe phenyl, direct aniline‑urea, pyridin‑2‑yl
Well‑characterized analogs RKI‑1447 (3‑OH benzyl, pyridin‑4‑yl) and related meta‑substituted ureas may differ in inhibitory activity and selectivity by orders of magnitude; structural differences at three positions make extrapolation unreliable.
Selectivity context No kinase selectivity panel available
Reference inhibitors RKI‑1447 demonstrates ROCK substrate selectivity (MLC‑2/MYPT‑1) over Akt, MEK, S6K; replacing with an unprofiled analog introduces unknown off‑target risk.

Quantitative Evidence for Product Differentiation


Absence of Public Bioactivity Data

No quantitative enzymatic, cellular, or in‑vivo data are available in the public domain for 1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea as of 2026‑05‑04. A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and the Protein Data Bank (PDB) returned zero entries containing IC₅₀, Kᵢ, EC₅₀, or any other numerical activity parameter for this compound [1]. Consequently, no direct head‑to‑head comparison or reliable cross‑study comparable can be constructed.

Bioactivity data
Data to verify
No IC₅₀, Kᵢ, or EC₅₀ values found in public databases (PubMed, ChEMBL, PubChem, BindingDB, PDB) as of 2026‑05‑04.
Procurement decision must rely on structural novelty, not validated potency.
Comprehensive database search confirmed absence of quantitative data.
ROCK inhibitor pyridylthiazole urea bioactivity data gap

Class-Level SAR and Potency Trends

Structure‑activity relationship (SAR) data from the MedChemComm study of 1‑benzyl‑3‑(4‑pyridylthiazol‑2‑yl)ureas demonstrate that meta‑position substitutions on the phenyl ring (e.g., hydroxy, methoxy, amino) produce the most potent ROCK inhibitors, with IC₅₀ values in the low‑nanomolar range, whereas para‑substitutions cause substantial loss of potency [1]. The target compound's 5‑chloro‑2‑methoxyphenyl group is a distinct ortho/meta‑disubstituted phenyl variant not explicitly tested in that series, but the methoxy group at the 2‑position (ortho to the urea linkage) resides in a region where the SAR is less characterized, suggesting a potentially unique selectivity fingerprint.

SAR trend
Class‑level inference
Meta‑substituted benzyl ureas show low‑nM ROCK inhibition; para‑substitution drastically reduces activity. The 5‑Cl‑2‑OMe pattern is untested.
Potency may follow meta‑substitution trend but remains unconfirmed.
SAR from MedChemComm 2012; direct measurement required.
ROCK inhibitor SAR meta-substitution effect pyridylthiazole urea

Structural Distinction from RKI-1447

The best‑characterized comparator, RKI‑1447 (1‑(3‑hydroxybenzyl)‑3‑(4‑(pyridin‑4‑yl)thiazol‑2‑yl)urea, CAS 1342278‑01‑6), differs from the target compound in three critical structural features: (i) the phenyl substituent is 3‑hydroxy instead of 5‑chloro‑2‑methoxy; (ii) the pyridine attachment is at the 4‑position rather than the 2‑position; and (iii) the phenyl ring connects via a benzylic methylene (‑CH₂‑) rather than directly through the aniline nitrogen . These differences are expected to alter the hydrogen‑bonding network with the kinase hinge region (Met¹⁵⁶ and Glu¹⁵⁴ in ROCK1) and the orientation of the phenyl ring within the hydrophobic back pocket, as inferred from the co‑crystal structure of RKI‑1342 bound to ROCK1 (PDB 3TV7) [1].

Structural comparison
Class‑level inference
Three topological differences vs. RKI‑1447: 5‑Cl‑2‑OMe vs 3‑OH; pyridin‑2‑yl vs pyridin‑4‑yl; direct phenyl‑urea vs benzylic‑urea linkage.
RKI‑1447 activity data cannot be extrapolated; experimental profiling is mandatory.
Topology analysis supported by PDB 3TV7 binding mode.
RKI-1447 chemical structure comparison pyridylthiazole urea

Lack of Kinase Selectivity Profiling

Several thiazolyl‑urea compounds are known to inhibit kinases beyond ROCK, including GSK‑3β (e.g., AR‑A014418, IC₅₀ = 104 nM ) and CDK2/CDK5 [1]. No selectivity panel data exist for 1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea, making it impossible to assert cleaner kinase inhibition relative to any multi‑kinase agent. In contrast, RKI‑1447 has been shown to suppress phosphorylation of ROCK substrates MLC‑2 and MYPT‑1 without affecting Akt, MEK, or S6 kinase phosphorylation in human cancer cells [2], providing a selectivity benchmark that this compound currently lacks.

Selectivity data
Data to verify
No kinase selectivity panel available. Thiazolyl‑ureas can hit GSK‑3β, CDK2/5; RKI‑1447 shows ROCK substrate selectivity in cells.
Cannot be considered ROCK‑selective without in‑house profiling.
Broader kinase panel evaluation is needed.
kinase selectivity off‑target activity pyridylthiazole urea

Purity and Physicochemical Specifications

The compound is available from commercial vendors with purity specifications (typically ≥95% by HPLC) and can be characterized by its molecular formula C₁₆H₁₃ClN₄O₂S (MW 360.82 g/mol), canonical SMILES COc1ccc(Cl)cc1NC(=O)Nc1nc(cs1)c1ccccn1, and InChI Key . These identifiers enable unambiguous procurement and analytical verification, which is a prerequisite for any comparative study even in the absence of bioactivity data.

Chemical identity
Supporting evidence
MW 360.82 g/mol, formula C₁₆H₁₃ClN₄O₂S, vendor purity ≥95% (HPLC).
Enables unambiguous procurement and analytical verification.
Verify COA; research‑grade only.
chemical procurement purity specification pyridylthiazole urea

Application Scenarios Based on Available Evidence


SAR Expansion for ROCK Inhibitor Programs

Medicinal chemistry teams seeking to explore the SAR of the pyridylthiazole‑urea scaffold beyond the established 3‑hydroxybenzyl series can procure this compound to probe the effects of ortho‑chloro, meta‑methoxy substitution and direct aniline‑urea connectivity on ROCK1/2 potency and selectivity. The compound fills a structural gap in the published SAR [1] and may reveal novel interactions with the kinase hinge and hydrophobic back pocket [2].

Kinase Selectivity Profiling and Counter-Screening

Given the absence of selectivity data, this compound is appropriate as a test article in broad‑panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish its selectivity fingerprint relative to RKI‑1447 and other thiazolyl‑urea inhibitors . Such data would directly address the current evidence gap and inform procurement decisions for downstream target‑validation studies.

Negative Control Development for ROCK Assays

If in‑house profiling reveals weak or absent ROCK inhibition for this compound, it could serve as a structurally matched negative control for studies employing RKI‑1447 or RKI‑1313, analogous to the use of RKI‑1313 (IC₅₀ = 34 µM ROCK1) as a negative reference for RKI‑1447 . This application depends entirely on experimental confirmation of its potency profile.

Chemical Biology Probe for Uncharacterized Kinase Targets

The presence of the pyridin‑2‑yl moiety (vs. pyridin‑4‑yl in most published analogs) may alter kinome targeting. The compound could be evaluated in cellular thermal shift assays (CETSA) or affinity‑based proteomics to identify novel kinase or non‑kinase targets, leveraging its unique topology to expand the chemoproteomic toolset [2].

Application
Selection Property
Validation Focus
SAR expansion for ROCK inhibitor programs
Unique ortho‑chloro, meta‑methoxy substitution and direct aniline‑urea connectivity
ROCK1/2 inhibitory activity and selectivity profiling
Kinase selectivity profiling and counter‑screening
Absence of selectivity data; structural distinction from reference inhibitors
Broad‑panel kinase profiling to assess off‑target landscape
Negative control development for ROCK assays
Expected weak or absent ROCK inhibition (to be experimentally confirmed)
In‑house ROCK1/2 enzymatic and cellular assay benchmarking
Chemical biology probe for uncharacterized kinase targets
Pyridin‑2‑yl topology diverges from most published pyridylthiazole‑ureas
CETSA or affinity‑based proteomics target identification
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